4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-1,3-oxazolidin-2-one
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Overview
Description
(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and its role as a chiral auxiliary. The presence of both benzyl and methoxyphenyl groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Acylation with 4-Methoxyphenylacetyl Chloride: The final step involves the acylation of the oxazolidinone ring with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group in the oxazolidinone ring can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted oxazolidinones.
Scientific Research Applications
(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone involves its interaction with specific molecular targets. The oxazolidinone ring can form hydrogen bonds with target molecules, while the benzyl and methoxyphenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-Benzyl-3-[2-(4-hydroxyphenyl)acetyl]-2-oxazolidinone
- (S)-4-Benzyl-3-[2-(4-chlorophenyl)acetyl]-2-oxazolidinone
- (S)-4-Benzyl-3-[2-(4-nitrophenyl)acetyl]-2-oxazolidinone
Uniqueness
(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone is unique due to the presence of the methoxy group, which can undergo specific chemical transformations and contribute to its distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-benzyl-3-[2-(4-methoxyphenyl)acetyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-23-17-9-7-15(8-10-17)12-18(21)20-16(13-24-19(20)22)11-14-5-3-2-4-6-14/h2-10,16H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQSEGYIJAOXAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2C(COC2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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